molecular formula C12H11BrN2O2S2 B2744436 Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 57037-05-5

Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2744436
CAS No.: 57037-05-5
M. Wt: 359.26
InChI Key: ZVCHXSWSDGHNLP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzaldehyde with thiourea to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves esterification with ethyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromophenyl and thioxo groups enhances its binding affinity and specificity, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Methyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate: Contains a methyl ester group instead of an ethyl ester, affecting its solubility and pharmacokinetics.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential as a bioactive molecule, distinguishing it from other thiazole derivatives.

Properties

IUPAC Name

ethyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-5-3-7(13)4-6-8/h3-6H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCHXSWSDGHNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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